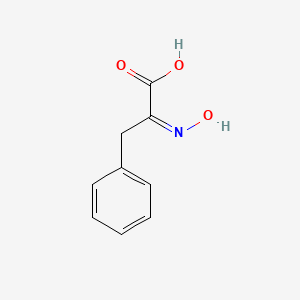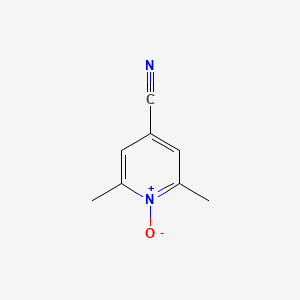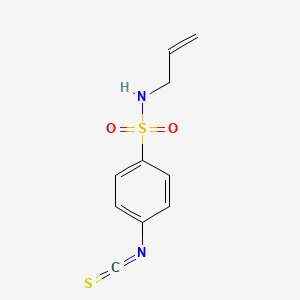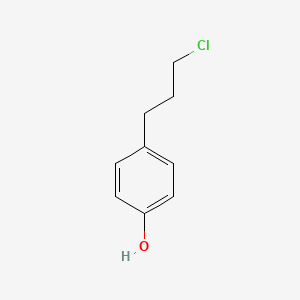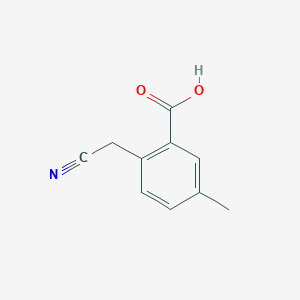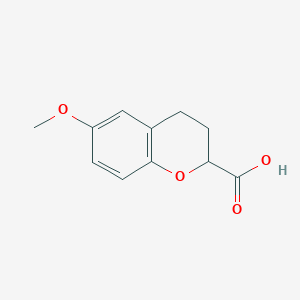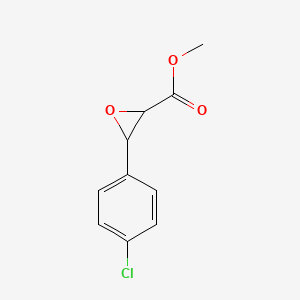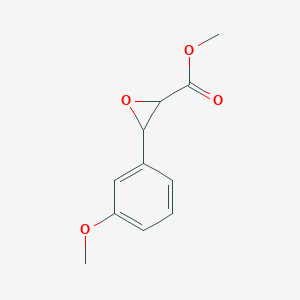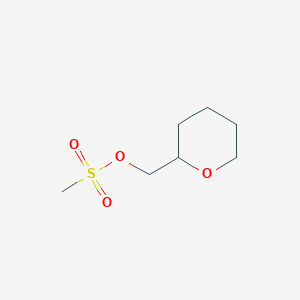amine hydrochloride CAS No. 99177-33-0](/img/structure/B3176404.png)
[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
説明
“(4-Bromophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C13H20BrN.ClH . It has a molecular weight of 306.67 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . Its molecular weight is 306.67 , and its molecular formula is C13H20BrN.ClH .科学的研究の応用
Neuropharmacological Studies
(4-Bromophenyl)methylamine derivatives have been investigated for their neuropharmacological effects, particularly in relation to serotonin and norepinephrine uptake. One study highlighted the potent antagonistic effects of a 4-(p-bromophenyl)-bicyclo compound against serotonin depletion induced by specific agents in rats and mice. This compound demonstrated selective inhibition of serotonin neuron uptake, suggesting potential applications in neuropharmacological research and the development of therapeutic agents targeting serotonin-related disorders (Fuller et al., 1978).
Opioid Receptor Studies
Another area of application is in the development of κ-opioid receptor antagonists. A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) showed high affinity for κ-opioid receptors across different species, indicating its potential in treating conditions like depression and addiction disorders. The compound demonstrated selective inhibition and therapeutic potential, reinforcing the relevance of (4-Bromophenyl)methylamine derivatives in opioid receptor research (Grimwood et al., 2011).
Analytical and Forensic Applications
In the analytical and forensic fields, derivatives of (4-Bromophenyl)methylamine have been identified and characterized using various spectroscopic methods. This includes the identification of novel cathinone salts, which are significant in forensic science for the detection and analysis of synthetic drugs (Nycz et al., 2016).
Chemical Synthesis and Drug Development
The compound and its derivatives are also explored in the synthesis of pharmaceutical agents, such as α₁-adrenoceptor antagonists. Research into modifying the molecular structure to enhance therapeutic efficacy and reduce metabolic degradation is an ongoing application in medicinal chemistry (Xi et al., 2011).
These studies illustrate the broad scientific interest in (4-Bromophenyl)methylamine hydrochloride, spanning from neuropharmacology and opioid receptor research to analytical, forensic, and medicinal chemistry applications. The compound's versatility underscores its potential in contributing to various fields of scientific inquiry and drug development.
Safety and Hazards
The compound has been associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins, possibly altering their function or expression.
Result of Action
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZEEDHNUPEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)
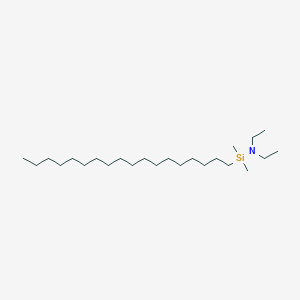
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)
